1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE
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Overview
Description
1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a dimethyl group, a sulfanylidene group, and a triazole ring
Preparation Methods
The synthesis of 1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the dithiolo and triazole moieties. Common reagents used in these reactions include ethyl iodide, dimethyl sulfate, and various sulfur-containing compounds. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent and as a treatment for other diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and dimethyl groups may enhance its binding affinity, while the sulfanylidene and triazole moieties contribute to its overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and triazole-containing molecules. Compared to these compounds, 1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE is unique due to its combination of functional groups, which may confer enhanced biological activity or improved material properties. Similar compounds include:
- Quinoline derivatives with different substituents.
- Triazole-containing molecules with varying alkyl or aryl groups.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S4/c1-5-25-11-6-7-13-12(8-11)15-16(28-29-17(15)26)19(2,3)23(13)14(24)9-27-18-21-20-10-22(18)4/h6-8,10H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYSUYGAOOELNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NN=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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